molecular formula C12H13NO3 B12874445 Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate

Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate

Cat. No.: B12874445
M. Wt: 219.24 g/mol
InChI Key: IIZUXVWUNPEYRF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate typically involves the cyclocondensation of 2,5-dimethylpyrrole-3-carboxylate with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate is unique due to its fused pyrrole-pyran ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-4-15-12(14)10-8(3)13-9-6-5-7(2)16-11(9)10/h5-6H,4H2,1-3H3

InChI Key

IIZUXVWUNPEYRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(O2)C)N=C1C

Origin of Product

United States

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